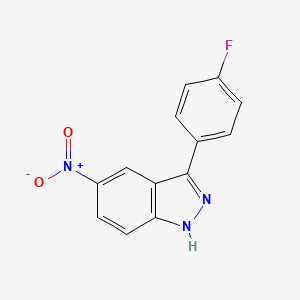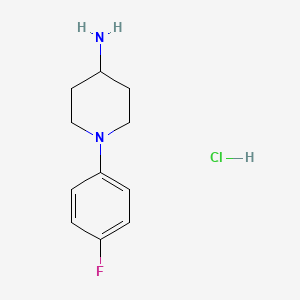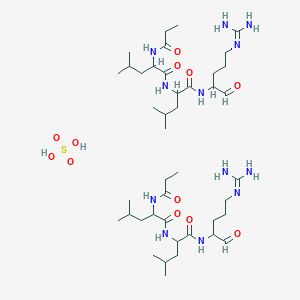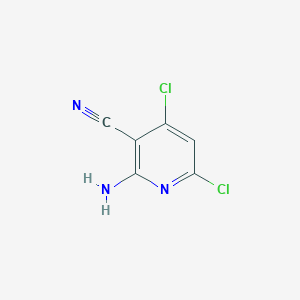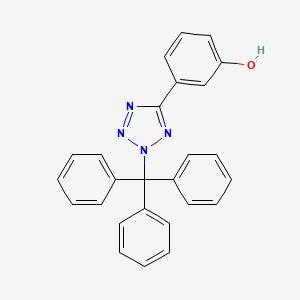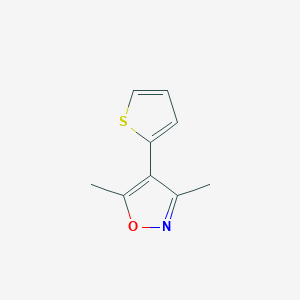
Ethyl 2-diazopropanoate
Übersicht
Beschreibung
Ethyl 2-diazopropanoate is an organic compound with the molecular formula C5H8N2O2 . It is also known by other names such as ethyl prop-2-enoate, 2-diazopropanoic acid ethyl ester, and ethyl alpha-diazopropanoate .
Synthesis Analysis
The synthesis of this compound has been reported in a study where an immobilized silicon-carbon bond-forming enzyme was used for anaerobic flow biocatalysis . The enzyme was modified with a SpyTag without significant effects on its catalytic activity. Even after immobilization on microparticles, the enzyme retained 60% activity .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 128.129 Da, and the monoisotopic mass is 128.058578 Da .
Chemical Reactions Analysis
This compound has been used in the formation of carbon-silicon bonds using the cytochrome c from Rhodothermus marinus . This reaction was catalyzed by an engineered biocatalyst, CytC(TDE), which was immobilized in a microfluidic packed-bed reactor .
Physical And Chemical Properties Analysis
This compound is a colorless liquid with a pungent odor. It has a molecular weight of 128.131 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Ethyl 2-diazopropanoate in Organic Synthesis : this compound is a versatile compound in organic chemistry, used to synthesize various structures like cyclopropanes, cyclopropenes, triazoles, and pyrazolines, and for cycloaddition reactions. Its application extends to olefinations of aldehydes and continuous flow methods (Aquino, Silva-Jr, & Ferreira, 2023).
Chemical Reactions and Mechanisms
- Cyclopropanation Reactions : this compound is instrumental in cyclopropanation reactions of unsaturated sugars, creating ester-substituted 1,2-C-methylene carbohydrates (Hoberg & Claffey, 1996).
- Decomposition Reactions : A study reported the BF(3).Et(2)O-induced decomposition of ethyl 2-diazo-3-hydroxy-3,3-diarylpropanoates, leading to the formation of N-acyl beta-enamino ester derivatives (Gioiello, Venturoni, Natalini, & Pellicciari, 2009).
Industrial and Laboratory Applications
- Synthesis in Flow for Safety : Given its explosive nature, this compound's use in industrial processes is limited. However, synthesis in a microreactor flow system allows for its safe production and usage (Delville, van Hest, & Rutjes, 2013).
- Thermal Stability Studies : Understanding the thermal stability of this compound is crucial for its industrial applications due to safety concerns associated with its instability and reactivity (Clark, Shah, Peterson, Patelis, Kersten, Heemskerk, Grogan, & Camden, 2002).
Biomedical Research
- Inhibitors of Ethylene Responses in Plants : Compounds related to this compound, like diazocyclopentadiene (DACP), have been identified as inhibitors of the ethylene receptor in plants, showcasing potential in agricultural applications (Sisler & Serek, 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of enzymes to catalyze reactions involving Ethyl 2-diazopropanoate opens up new possibilities for efficient biocatalytic processes . The development of new enzymes through directed evolution can expand the range of reactions that can be catalyzed enzymatically, facilitating the widespread adoption of biocatalysis .
Biochemische Analyse
Biochemical Properties
Ethyl 2-diazopropanoate plays a significant role in biochemical reactions, primarily as a carbene donor. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. One notable interaction is with cytochrome c, where this compound serves as a substrate for carbene transfer reactions . The nature of these interactions involves the formation of a catalytic iron porphyrin carbene intermediate, which is crucial for the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of cytochrome c, leading to changes in cellular metabolism and energy production . Additionally, this compound can impact cell signaling pathways by modulating the activity of enzymes involved in these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a carbene donor in biochemical reactions. At the molecular level, it forms a reactive iron porphyrin carbene intermediate within the active site of cytochrome c . This intermediate facilitates the transfer of carbenes to various substrates, leading to the formation of new chemical bonds. The binding interactions with cytochrome c and other biomolecules are essential for the compound’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged use in biochemical reactions . Over extended periods, this compound may degrade, leading to a decrease in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to facilitate biochemical reactions without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbene transfer reactions. It interacts with enzymes such as cytochrome c, facilitating the formation of new chemical bonds . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within cells is crucial for its activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can interact with the necessary biomolecules to facilitate biochemical reactions .
Eigenschaften
IUPAC Name |
ethyl 2-diazopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-9-5(8)4(2)7-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYGWFQYKCXDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702919 | |
| Record name | 2-Diazonio-1-ethoxyprop-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6111-99-5 | |
| Record name | 2-Diazonio-1-ethoxyprop-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Ethyl 2-diazopropanoate play in the study on directed evolution of cytochrome P450 for carbene transfer reactions?
A1: this compound serves as a carbene precursor in this study. [] The researchers used it to evolve a cytochrome P450 variant capable of enantioselective alkylation of indoles. This means the enzyme can selectively add the carbene generated from this compound to one specific position of the indole molecule, controlling the three-dimensional orientation of the newly formed bond. This is a significant achievement as it highlights the potential of engineered enzymes for highly controlled and efficient synthesis of complex molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B1505304.png)
![1-[2-(2-Bromophenoxy)ethyl]-4-methylpiperazine](/img/structure/B1505305.png)
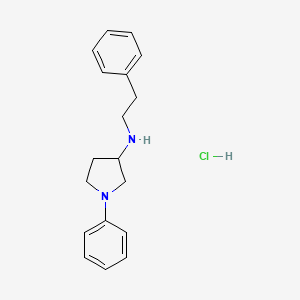
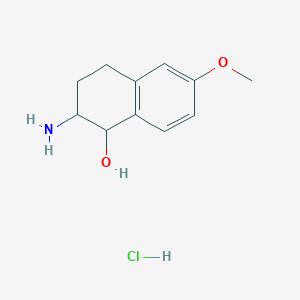
![Thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B1505310.png)
